5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole
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Overview
Description
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a chloromethyl ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of pyrazole carboxylic acids or ketones.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, used in the synthesis of various chemicals.
Cyclopropylpyrazole: A compound with a similar pyrazole ring structure but different substituents.
Uniqueness: 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole is unique due to the presence of both a chloromethyl group and a cyclopropyl group on the pyrazole ring
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-(chloromethyl)-1-cyclopropylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
CRNOHOCOSSJLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC=N2)CCl |
Origin of Product |
United States |
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